![molecular formula C2H8N4O6Pd B3068581 (Ethylenediamine)dinitratopalladium(II) CAS No. 63994-76-3](/img/structure/B3068581.png)
(Ethylenediamine)dinitratopalladium(II)
Overview
Description
Synthesis Analysis
(Ethylenediamine)dinitratopalladium(II) can be synthesized through the reaction between palladium (II) nitrate and ethylenediamine in water or ethanol. The reaction can be carried out at room temperature or under slightly elevated temperatures (50-60°C) for faster reaction rates.Molecular Structure Analysis
The molecular formula of (Ethylenediamine)dinitratopalladium(II) is C2H6N4O6Pd . It consists of ethylenediamine ligands and nitrate ions bonded to a central palladium atom.Chemical Reactions Analysis
(Ethylenediamine)dinitratopalladium(II) is a versatile chemical compound used in scientific research. It exhibits perplexing properties, making it ideal for catalytic reactions and coordination chemistry studies.Physical And Chemical Properties Analysis
(Ethylenediamine)dinitratopalladium(II) has a molecular weight of 288.51 . It is a diamagnetic compound.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (Ethylenediamine)dinitratopalladium(II), also known as (Ethylenediamine)palladium(II) Dinitrate:
Coordination Chemistry
(Ethylenediamine)dinitratopalladium(II) is a valuable compound in coordination chemistry studies. It is used to investigate the coordination behavior of palladium with different ligands. These studies help in understanding the electronic and structural properties of palladium complexes, which are important for designing new catalysts and materials .
Mechanism of Action
Safety and Hazards
(Ethylenediamine)dinitratopalladium(II) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .
Future Directions
properties
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dinitrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQGMIFFWZHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O6Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylenediamine)dinitratopalladium(II) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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